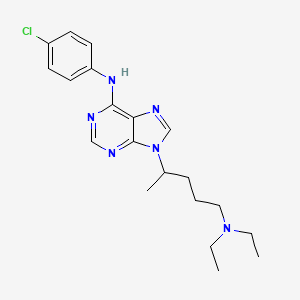
N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine is a synthetic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine typically involves multi-step organic reactions. The starting materials are usually commercially available compounds, and the synthesis may include steps such as halogenation, amination, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It could be investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(4-Chlorophenyl)-9-(5-diethylaminopentan-2-YL)purin-6-amine can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant found in coffee and tea, known for its effects on the central nervous system.
Theophylline: A compound used in the treatment of respiratory diseases like asthma.
Compared to these compounds, this compound may have unique structural features and biological activities that make it a valuable subject of study.
Propriétés
Numéro CAS |
21267-94-7 |
|---|---|
Formule moléculaire |
C20H27ClN6 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-9-[5-(diethylamino)pentan-2-yl]purin-6-amine |
InChI |
InChI=1S/C20H27ClN6/c1-4-26(5-2)12-6-7-15(3)27-14-24-18-19(22-13-23-20(18)27)25-17-10-8-16(21)9-11-17/h8-11,13-15H,4-7,12H2,1-3H3,(H,22,23,25) |
Clé InChI |
HDPHUPANXHISGP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)N1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















